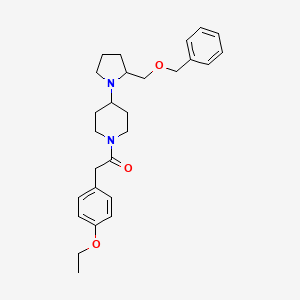

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Description

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic compound featuring a piperidine core substituted with a pyrrolidine ring bearing a benzyloxymethyl group and an ethoxyphenyl ethanone moiety. Its structure integrates multiple pharmacophoric elements, including nitrogen-containing heterocycles (piperidine and pyrrolidine) and aromatic substituents, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O3/c1-2-32-26-12-10-22(11-13-26)19-27(30)28-17-14-24(15-18-28)29-16-6-9-25(29)21-31-20-23-7-4-3-5-8-23/h3-5,7-8,10-13,24-25H,2,6,9,14-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCGJVMKSFRMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 208.25 g/mol

This compound features a methoxy group attached to a phenyl ring, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structural motifs displayed varying degrees of activity against bacterial strains. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 16 to 64 μg/mL, indicating moderate antimicrobial potency .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 16 | Effective |

| Compound B | 32 | Moderate |

| Compound C | 64 | Weak |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit key inflammatory pathways by modulating enzyme activity involved in the production of pro-inflammatory cytokines. In vitro studies demonstrated that the compound could reduce levels of TNF-α and IL-6 in activated macrophages, suggesting a mechanism involving inhibition of NF-κB signaling pathways .

Anticancer Activity

The anticancer properties of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid have been explored through various assays. The compound was tested against multiple cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer). The IC values for these cell lines were found to be between 0.12 mg/mL and 0.81 mg/mL, indicating promising cytotoxic effects .

| Cell Line | IC (mg/mL) | Effect |

|---|---|---|

| HCT-116 | 0.12 | Highly Potent |

| HeLa | 0.69 | Moderate |

The biological activity of 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways.

- Signal Transduction Modulation : The compound can alter signal transduction pathways that are crucial for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the dimethylpropanoic acid moiety can significantly influence potency and selectivity. For instance, replacing the methoxy group with other substituents has been shown to either enhance or diminish activity against specific targets .

Case Studies

- Study on Antimicrobial Activity : A comparative analysis of various derivatives highlighted the importance of maintaining the methoxy group for optimal antimicrobial efficacy.

- Anti-inflammatory Studies : Investigations into cellular signaling revealed that compounds with higher lipophilicity exhibited stronger anti-inflammatory effects due to better membrane permeability.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone may exhibit efficacy in treating neurological disorders. Notable applications include:

- Migraine Treatment : The compound has been studied for its potential as an antagonist at the calcitonin gene-related peptide receptor, which is implicated in migraine pathophysiology. Its intranasal bioavailability suggests promising therapeutic effects in animal models.

- Pain Management : Piperidine derivatives are known for their analgesic properties. The structural features of this compound may enhance its effectiveness in managing chronic pain conditions, potentially offering alternatives to traditional opioids .

Antimicrobial Activity

Emerging research highlights the antimicrobial properties of related compounds. For instance, derivatives with similar structures have demonstrated significant activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar antimicrobial efficacy .

Antioxidant Properties

The compound's structural characteristics indicate potential antioxidant activity. Research into related piperidine derivatives has shown their ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine and Piperidine Rings : Standard methods involving amine coupling reactions are employed.

- Introduction of the Benzyloxy Group : This moiety is added through alkylation reactions using appropriate benzylic halides.

- Formation of the Ethoxyphenyl Component : This involves cyclization reactions and careful selection of precursors to ensure the desired structural integrity.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological effects of this compound and its analogs:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as piperidine/pyrrolidine heterocycles, ethanone groups, and aromatic substituents.

Physicochemical and Functional Differences

- Lipophilicity : The target compound’s benzyloxymethyl and ethoxyphenyl groups likely increase lipophilicity compared to fluorinated analogs (e.g., ), impacting membrane permeability.

- Synthetic Complexity: The piperidine-pyrrolidine hybrid structure in the target compound may require multi-step synthesis, contrasting with simpler analogs like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone .

- Electronic Effects : Fluorine substituents in analogs (e.g., ) enhance electronegativity and stability, whereas ethoxy and benzyloxy groups in the target compound may favor hydrogen bonding or steric interactions.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of benzoylpiperidine derivatives typically involves coupling reactions between piperidine intermediates and substituted benzoic acids. For example, describes the use of nucleophilic substitution and amide coupling, achieving yields of 75–84% via optimized solvent systems (e.g., CHCl₃/MeOH) and purification by column chromatography with n-hexane/EtOAC gradients . To improve yields:

- Use coupling agents like HATU or EDCI for efficient amide bond formation.

- Optimize reaction time and temperature (e.g., reflux in dichloromethane at 40°C).

- Purify via flash chromatography with gradient elution to isolate high-purity products.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : Identify chemical environments of the benzyloxy group (δ ~4.5–5.0 ppm for OCH₂), ethoxyphenyl (δ ~1.3–1.5 ppm for CH₃ and δ ~3.9–4.1 ppm for OCH₂), and piperidine/pyrrolidine protons (δ ~1.5–3.5 ppm) .

- HPLC : Confirm purity (>95%) using a C18 column with UV detection at 254 nm and mobile phases like methanol/buffer (65:35) .

- Elemental Analysis : Validate stoichiometry (e.g., discrepancies <0.4% for C/H/N suggest impurities) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Based on safety data sheets (SDS) for analogous piperidine derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust/aerosols .

- Store in sealed containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental elemental analysis data?

Q. What strategies improve low yields in the final coupling step?

Q. How to design biological activity studies targeting enzymes/receptors?

- In vitro assays : Screen against kinases (e.g., EGFR) or GPCRs using fluorescence polarization.

- Docking studies : Model interactions with receptor active sites (e.g., piperidine binding to hydrophobic pockets).

- ADMET profiling : Assess solubility (LogP via HPLC) and metabolic stability using liver microsomes .

Q. What advanced chromatographic methods separate stereoisomers?

- Methodological Answer : For resolving stereoisomers (common in piperidine derivatives):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.